molecular formula C10H20N2O2 B1524430 tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate CAS No. 1009075-44-8

tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate

Cat. No. B1524430
M. Wt: 200.28 g/mol
InChI Key: PGBVMVTUWHCOHX-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl carbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position . “tert-Butyl ( (1R,3R)-3-hydroxycyclopentyl)carbamate” is a compound with the molecular weight of 201.27 .


Synthesis Analysis

“tert-Butyl carbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .


Molecular Structure Analysis

The molecular formula of “tert-Butyl carbamate” is C5H11NO2 . The molecular weight is 117.1463 . The molecular formula of “tert-Butyl ( (1R,3R)-3-hydroxycyclopentyl)carbamate” is C10H19NO3 .


Chemical Reactions Analysis

“tert-Butyl carbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .


Physical And Chemical Properties Analysis

“tert-Butyl carbamate” is a solid substance that appears white to pale yellow or pale pink . It has a melting point of 105-110°C . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .

Scientific Research Applications

Enantioselective Synthesis

  • Intermediate for Enantioselective Synthesis : The compound is used as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. It is significant in proving the relative substitution of the cyclopentane ring in these intermediates (Ober, Marsch, Harms, & Carell, 2004).

Pharmaceutical Research

  • Genotoxic Impurity Characterization : It's used in the characterization and evaluation of trace levels of genotoxic impurities in pharmaceutical substances, specifically in Bictegravir sodium, by using liquid chromatography-tandem mass spectrometry (Puppala, Subbaiah, & Maheswaramma, 2022).

Chemical Synthesis

  • Stereoisomer Synthesis : An efficient stereoselective route was developed for the preparation of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, starting from simple 3-cyclohexene-1-carboxylic acid (Wang, Ma, Reddy, & Hu, 2017).
  • Mild and Efficient Synthesis : The compound is used in a mild and efficient one-pot Curtius rearrangement, allowing for high-yield synthesis of tert-butyl carbamate from a range of substrates (Lebel & Leogane, 2005).

Crystallography and Structural Studies

  • Crystallographic Applications : Used in crystallographic studies to determine the structure and conformation of molecules, as seen in studies of tert-butyl carbamate derivatives and their metalation reactions (Sieburth, Somers, & O'hare, 1996).
  • Intramolecular Hydrogen Bond Studies : The compound's structure has been used to study intramolecular hydrogen bonds and absolute configurations in molecular crystallography (Weber, Ettmayer, Hübner, & Gstach, 1995).

Safety And Hazards

The safety information for “tert-Butyl ( (1R,3R)-3-hydroxycyclopentyl)carbamate” indicates a signal word of “Warning” with hazard statements H302 . Precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBVMVTUWHCOHX-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate

CAS RN

1009075-44-8
Record name tert-butyl n-[(1r,3r)-3-aminocyclopentyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate
Reactant of Route 6
tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate

Citations

For This Compound
1
Citations
DB Freeman, TD Hopkins, PJ Mikochik… - Journal of Medicinal …, 2023 - ACS Publications
Transcriptional deregulation is a hallmark of many cancers and is exemplified by genomic amplifications of the MYC family of oncogenes, which occur in at least 20% of all solid tumors …
Number of citations: 2 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.